
Bis(acetate ion); triphenylbismuthanebis(ylium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(acetate ion); triphenylbismuthanebis(ylium) is a complex organobismuth compound. Organobismuth compounds are known for their unique properties and applications in various fields, including organic synthesis, catalysis, and medicine. This compound, in particular, features a bismuth center coordinated with acetate ions and triphenyl groups, making it an interesting subject for research and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(acetate ion); triphenylbismuthanebis(ylium) typically involves the reaction of triphenylbismuth with acetic acid or its derivatives under controlled conditions. One common method is to react triphenylbismuth dichloride with sodium acetate in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like NMR and IR spectroscopy to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for bis(acetate ion); triphenylbismuthanebis(ylium) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(acetate ion); triphenylbismuthanebis(ylium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to lower oxidation state bismuth species.
Substitution: The acetate ions can be substituted with other ligands, such as halides or other carboxylates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions with halides or other carboxylates are typically carried out in organic solvents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while substitution reactions can produce various bismuth carboxylates .
Applications De Recherche Scientifique
Bis(acetate ion); triphenylbismuthanebis(ylium) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-bismuth bonds.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in understanding metal-ligand interactions.
Medicine: Organobismuth compounds, including this one, are explored for their potential therapeutic applications, such as antimicrobial and anticancer agents.
Industry: It is used in catalysis for various industrial processes, including polymerization and oxidation reactions
Mécanisme D'action
The mechanism by which bis(acetate ion); triphenylbismuthanebis(ylium) exerts its effects involves its ability to interact with various molecular targets. The bismuth center can coordinate with different ligands, influencing the reactivity and stability of the compound. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The acetate ions and triphenyl groups also play a role in stabilizing the compound and facilitating its interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylbismuth dichloride: Similar in structure but with chloride ions instead of acetate.
Bismuth(III) acetate: Contains bismuth coordinated with acetate ions but lacks the triphenyl groups.
Triphenylbismuth: A simpler compound with only triphenyl groups attached to the bismuth center .
Uniqueness
Bis(acetate ion); triphenylbismuthanebis(ylium) is unique due to its combination of acetate ions and triphenyl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C22H21BiO4 |
|---|---|
Poids moléculaire |
558.4 g/mol |
Nom IUPAC |
triphenylbismuth(2+);diacetate |
InChI |
InChI=1S/3C6H5.2C2H4O2.Bi/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-5H;2*1H3,(H,3,4);/q;;;;;+2/p-2 |
Clé InChI |
UXYBKDNBDQNDNV-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[Bi+2](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


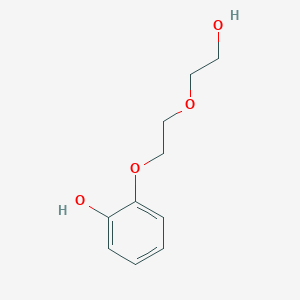
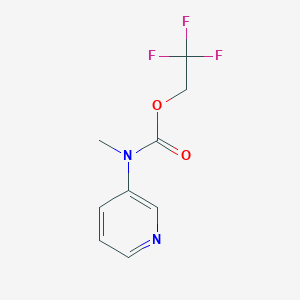
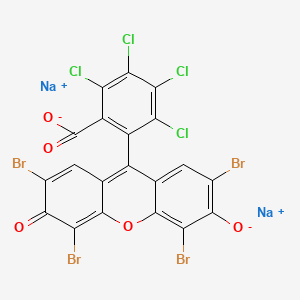


![Titanium, oxo[sulfato(2-)-kappaO,kappaO']-](/img/structure/B12510670.png)

![2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide](/img/structure/B12510673.png)
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12510677.png)
![N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B12510682.png)
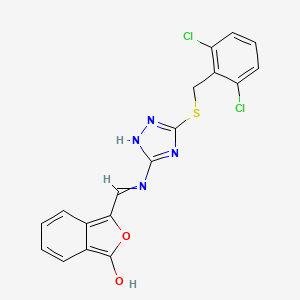
![N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12510690.png)
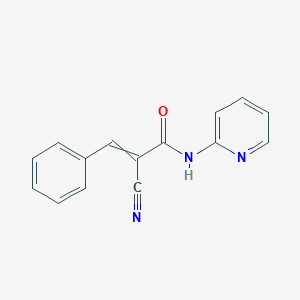
![2-Amino-3-({[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510705.png)
